molecular formula C22H20N2O5S B4206076 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B4206076
M. Wt: 424.5 g/mol
InChI Key: QXMHKRREWFSWRE-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound that features a benzodioxin ring system and a benzenesulfonamide group

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-15-2-9-19(10-3-15)30(26,27)24-17-6-4-16(5-7-17)22(25)23-18-8-11-20-21(14-18)29-13-12-28-20/h2-11,14,24H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMHKRREWFSWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.

    Coupling Reactions: The final step may involve coupling the benzodioxin derivative with the benzenesulfonamide derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE exerts its effects would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-AMINOBENZAMIDE: Similar structure but lacks the sulfonamide group.

    4-(4-METHYLBENZENESULFONAMIDO)BENZOIC ACID: Contains the sulfonamide group but lacks the benzodioxin ring.

Uniqueness

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to the combination of the benzodioxin ring and the benzenesulfonamide group, which may confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

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